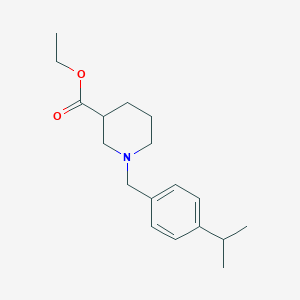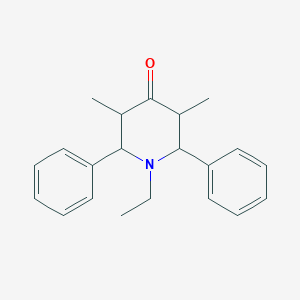![molecular formula C23H23N3O3S B4925148 N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4925148.png)
N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a promising target for the treatment of various B cell malignancies and autoimmune diseases.
Mecanismo De Acción
BTK is a key enzyme involved in the signaling pathways of B cells, including the B cell receptor (BCR) signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 selectively binds to the active site of BTK and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways and the suppression of B cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective inhibitory effects on BTK in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated potent antitumor activity against B cell malignancies and has shown efficacy in the treatment of autoimmune diseases. TAK-659 has also been shown to have minimal effects on other kinases and cellular pathways, suggesting a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its selective inhibition of BTK, which allows for the specific targeting of B cell signaling pathways. TAK-659 has also shown potent antitumor activity in preclinical studies, making it a promising candidate for the treatment of B cell malignancies. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. First, clinical trials are needed to determine the safety and efficacy of TAK-659 in humans. Second, the potential combination of TAK-659 with other therapies, such as chemotherapy or immunotherapy, should be explored. Third, the development of more potent and selective BTK inhibitors could lead to improved therapeutic outcomes. Fourth, the role of BTK in other cell types and signaling pathways should be further investigated to better understand the potential therapeutic applications of BTK inhibitors.
Métodos De Síntesis
TAK-659 was first synthesized by scientists at Takeda Pharmaceutical Company Limited. The synthesis of TAK-659 involves a series of chemical reactions, including the coupling reaction of aniline and benzoyl chloride, the coupling reaction of the intermediate product and carbon disulfide, and the coupling reaction of the resulting product and furfurylamine. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
TAK-659 has shown promising results in preclinical studies for the treatment of B cell malignancies and autoimmune diseases. In vitro studies have demonstrated that TAK-659 selectively inhibits BTK and its downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. In vivo studies have shown that TAK-659 suppresses the growth of B cell tumors in mouse models and improves the survival of mice with autoimmune diseases.
Propiedades
IUPAC Name |
N-[[3-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-23(2,3)16-11-9-15(10-12-16)20(27)24-17-6-4-7-18(14-17)25-22(30)26-21(28)19-8-5-13-29-19/h4-14H,1-3H3,(H,24,27)(H2,25,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONIZUNIBMYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4925069.png)
![ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4925077.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925091.png)
![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)
![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)

![2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4925173.png)
![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)